2-Chloro-4-methoxy-6-nitrophenol is an organic compound characterized by its chlorinated and nitro-substituted phenolic structure. Its molecular formula is , with a molecular weight of approximately 189.58 g/mol. This compound is significant in various chemical applications, particularly in the synthesis of pharmaceuticals and agrochemicals.
The compound is classified under the category of chlorinated phenols and nitrophenols. It is commonly synthesized from 4-methoxy-2-nitrophenol or similar derivatives through specific chemical reactions involving chlorination and nitration processes. The compound is identified by its CAS number, which is 206872-04-0, and it has been documented in various chemical databases and literature.
The synthesis of 2-chloro-4-methoxy-6-nitrophenol can be achieved through several methods, primarily involving the introduction of chlorine and nitro groups into the phenolic ring.
2-Chloro-4-methoxy-6-nitrophenol participates in various chemical reactions due to its functional groups:
The mechanism of action for 2-chloro-4-methoxy-6-nitrophenol involves its interaction with biological systems or chemical reagents:
Relevant analyses indicate that the compound's stability is influenced by pH levels; thus, careful handling is required during experiments.
2-Chloro-4-methoxy-6-nitrophenol has several applications in scientific research:
Cupriavidus and Burkholderia species dominate the microbial degradation landscape for chlorinated nitrophenols. Cupriavidus sp. strain CNP-8, isolated from pesticide-contaminated soils, demonstrates exceptional metabolic versatility, utilizing 2-chloro-4-nitrophenol (2C4NP) as its sole carbon, nitrogen, and energy source [1] [8]. This strain exhibits broad operational tolerances, efficiently degrading substrates at temperatures of 20–40°C and pH levels of 5.0–10.0, with a remarkable capacity to process concentrations up to 1.6 mM—significantly higher than many documented strains [8]. Similarly, Burkholderia sp. RKJ 800 metabolizes 2C4NP via chlorohydroquinone (CHQ) intermediates, though it shows sensitivity to concentrations exceeding 0.5 mM [2].
Ralstonia eutropha JMP134 (now reclassified as Cupriavidus pinatubonensis) employs a contrasting reductive strategy for structurally analogous compounds like 2-chloro-5-nitrophenol (2C5NP). Its degradation pathway initiates with nitro group reduction rather than oxidative mechanisms [5] [10]. Notably, microbial consortia from industrial waste sites often exhibit synergistic relationships, where co-metabolism or sequential transformations overcome metabolic limitations. For instance, Pseudomonas species facilitate dechlorination steps that complement the nitrophenol-processing capabilities of Cupriavidus strains [9].
Table 1: Bacterial Strains Capable of Degrading Chlorinated Nitrophenols
| Bacterial Strain | Substrate Degraded | Tolerance Limit | Optimal Conditions | Key Enzymes/Pathways |
|---|---|---|---|---|
| Cupriavidus sp. CNP-8 | 2C4NP, 2,6-DCNP | ≤1.6 mM | pH 5–10, 20–40°C | HnpAB monooxygenase, BT pathway |
| Burkholderia sp. RKJ800 | 2C4NP | ≤0.5 mM | Neutral pH, 30°C | CHQ/HQ pathway |
| Ralstonia eutropha JMP134 | 2C5NP | Not reported | Aerobic, 30°C | Nitroreductase, Bamberger rearrangement |
| Rhodococcus imtechensis RKJ300 | 2C4NP | Moderate | Neutral pH | Hydroquinone pathway |
The enzymatic processing of chlorinated nitrophenols involves chemoselective transformations targeting nitro groups or chlorine atoms. Cupriavidus sp. CNP-8 utilizes a two-component monooxygenase system, HnpAB, which catalyzes tandem denitration and dechlorination of 2,6-dichloro-4-nitrophenol (2,6-DCNP). This system requires NADH as a cofactor and generates benzoquinone intermediates through oxidative steps [1]. Phylogenetic analyses confirm that hnpAB genes evolved from chlorophenol-degrading clusters rather than classical nitrophenol pathways [1].
In contrast, Ralstonia eutropha JMP134 employs a NADPH-dependent nitroreductase for the partial reduction of 2C5NP’s nitro group to hydroxylamine, forming 2-chloro-5-hydroxylaminophenol. This is followed by a Bamberger rearrangement yielding 2-amino-5-chlorohydroquinone. A distinct reductive dehalogenase then removes chlorine to generate aminohydroquinone [10]. This enzyme exhibits broad substrate promiscuity, reducing mono- and dinitroaromatics [10].
Dechlorination mechanisms vary:
Metabolic intermediates provide critical insights into degradation routes. Hydroxyquinol (1,2,4-benzenetriol, BT) serves as the central ring-cleavage substrate in Cupriavidus sp. CNP-8’s degradation of 2C4NP. Key intermediates identified via GC-MS and HPLC include:
Burkholderia sp. RKJ 800 diverges by accumulating hydroquinone (HQ) after dechlorinating CHQ [2]. This pathway proceeds as:2C4NP → CHQ → HQ → γ-hydroxymuconic semialdehyde
Table 2: Characterized Metabolic Intermediates in Chlorinated Nitrophenol Degradation
| Intermediate | Detecting Method | Significance | Strain |
|---|---|---|---|
| 2-Chloro-1,4-benzoquinone | HPLC, GC-MS | Initial monooxygenation product | Cupriavidus sp. CNP-8 |
| Chlorohydroquinone (CHQ) | TLC, Spectrophotometry | Branch point for BT/HQ pathways | Burkholderia sp. RKJ 800 |
| Hydroquinone (HQ) | Enzyme assays | Substrate for ring-cleavage dioxygenases | Burkholderia sp. RKJ 800 |
| 1,2,4-Benzenetriol (BT) | GC-MS | Ring-cleavage substrate in Gram-negative strains | Cupriavidus sp. CNP-8 |
| 2-Amino-5-chlorohydroquinone | NMR | Bamberger rearrangement product | Ralstonia eutropha JMP134 |
Stoichiometric analyses confirm complete dechlorination and denitration:
Dioxygenases catalyze the decisive ring-opening step in aromatic compound biodegradation. Cupriavidus sp. CNP-8 employs a hydroxyquinol 1,2-dioxygenase to cleave BT between the C1 and C2 positions, yielding maleylacetate—a Krebs cycle entry point [8]. This enzyme is Fe²⁺-dependent and exhibits high specificity for BT, with negligible activity toward catechol or hydroquinone [8].
In Rhodococcus imtechensis RKJ 300, manganese-dependent hydroquinone dioxygenases convert HQ to γ-hydroxymuconic semialdehyde, which undergoes further oxidation [2]. Notably, modified ortho-cleavage pathways dominate chlorocatechol degradation:
Table 3: Dioxygenases Involved in Chlorinated Nitrophenol Degradation
| Enzyme | Cofactor | Ring-Cleavage Product | Kinetic Properties |
|---|---|---|---|
| Hydroxyquinol 1,2-dioxygenase | Fe²⁺ | Maleylacetate | Kₘ (BT): 18.5 μM; Vₘₐₓ: 8.2 U/mg |
| Catechol 1,2-dioxygenase | Fe³⁺ | 2-Chloro-cis,cis-muconate | Inhibited by 4-chlorocatechol |
| Hydroquinone dioxygenase | Mn²⁺ | γ-Hydroxymuconic semialdehyde | Inducible by HQ/CHQ |
Genetic studies reveal that hnpC (encoding BT dioxygenase) in CNP-8 is plasmid-borne, facilitating horizontal gene transfer and adaptive evolution in contaminated sites [8]. Similarly, tfd gene clusters in Cupriavidus and Ralstonia encode chlorocatechol dioxygenases with broad substrate ranges [9] [10].
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